molecular formula C6H4BrNO2Se B14630673 2-Nitrobenzene-1-selenenyl bromide CAS No. 56790-58-0

2-Nitrobenzene-1-selenenyl bromide

Cat. No.: B14630673
CAS No.: 56790-58-0
M. Wt: 280.98 g/mol
InChI Key: DYLUULMXLODVPV-UHFFFAOYSA-N
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Description

2-Nitrobenzene-1-selenenyl bromide is an aromatic organoselenium compound featuring a nitro group (-NO₂) at the ortho position (C2) and a selenenyl bromide (-SeBr) moiety at the para position (C1) of the benzene ring. This structure confers unique electrophilic and catalytic properties due to selenium’s polarizable nature and the electron-withdrawing nitro group.

Properties

CAS No.

56790-58-0

Molecular Formula

C6H4BrNO2Se

Molecular Weight

280.98 g/mol

IUPAC Name

(2-nitrophenyl) selenohypobromite

InChI

InChI=1S/C6H4BrNO2Se/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H

InChI Key

DYLUULMXLODVPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Se]Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzene Derivatives

Nitrobenzene (C₆H₅NO₂)

  • Structure : A benzene ring with a single nitro group.
  • Reactivity : Acts as an electron-deficient aromatic system, participating in electrophilic substitution reactions (e.g., nitration, sulfonation).
  • Applications : Solvent, precursor for aniline production.
  • Key Difference : Lacks selenium and bromide, limiting its utility in redox or coordination chemistry compared to 2-nitrobenzene-1-selenenyl bromide .

Nitroanilines (e.g., 2-Nitroaniline, C₆H₆N₂O₂)

  • Structure : Benzene with nitro and amine (-NH₂) groups.
  • Reactivity : The -NH₂ group activates the ring for electrophilic substitution, contrasting with the deactivating -SeBr in this compound.
  • Applications : Dye intermediates, corrosion inhibitors.
Selenium-Containing Aromatics

Benzoselenophenes (e.g., C₈H₆Se)

  • Structure : Selenium fused into a bicyclic aromatic system.
  • Reactivity : Participates in photochemical reactions and charge-transfer complexes.
  • Applications : Organic semiconductors, photovoltaic materials.
Brominated Organics

Methyl Bromide (CH₃Br)

  • Structure : Simple alkyl bromide.
  • Reactivity : Volatile alkylating agent with acute toxicity.
  • Applications : Historical use as a pesticide (phased out due to ozone depletion).
  • Key Difference : The aromatic nitro-selenium framework in this compound likely reduces volatility and alters toxicity profiles compared to alkyl bromides .

Sepantronium Bromide (C₂₀H₁₉BrN₄O₃)

  • Structure : Complex heterocyclic bromide with antitumor activity.
  • Reactivity : Inhibits survivin protein expression (IC₅₀ = 0.54 nM in cancer cells).
  • Applications : Investigational anticancer agent.
  • Key Difference : While Sepantronium Bromide is bioactive, this compound’s simpler structure may favor synthetic or catalytic roles over direct therapeutic use .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Reactivity/Applications Reference
This compound C₆H₄BrNO₂Se -NO₂, -SeBr Electrophilic catalysis, synthetic intermediate Hypothetical
Nitrobenzene C₆H₅NO₂ -NO₂ Solvent, aniline precursor
2-Nitroaniline C₆H₆N₂O₂ -NO₂, -NH₂ Dye intermediate
Sepantronium Bromide C₂₀H₁₉BrN₄O₃ Heterocyclic Br Survivin inhibitor (IC₅₀ = 0.54 nM)
Methyl Bromide CH₃Br -CH₃Br Pesticide (historical)

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